2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(trifluoromethyl)oxolan-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-2-1-4(13-5)3-6(11)12/h4-5H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFXWGRSNFEWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid typically involves the reaction of 5-(trifluoromethyl)tetrahydrofuran with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The oxolane ring and acetic acid moiety contribute to its overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 2-[5-(trifluoromethyl)oxolan-2-yl]acetic acid with structurally or functionally related compounds, focusing on molecular features, substituent effects, and biological relevance.
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic Acid
Structure: Features an oxolane core substituted with a 2-hydroxypropyl group at the 5-position and a propanoic acid (-CH₂CH₂COOH) group at the 2-position. Key Differences:
- The trifluoromethyl group in the target compound is replaced with a polar 2-hydroxypropyl group.
- The acetic acid moiety is extended to propanoic acid. Biological Relevance: Downregulated in both children and adults with MMD, suggesting a role in metabolic dysregulation .
Tetrahydro-2,5-Furan-Diacetic Acid
Structure : Oxolane ring with two acetic acid groups at the 2- and 5-positions (IUPAC: 2-[5-(carboxymethyl)oxolan-2-yl]acetic acid) .
Key Differences :
- Lacks the trifluoromethyl group, instead having a second acetic acid substituent.
Applications : Serves as a model for studying conformational effects of dicarboxylic acids in crystallography and materials science.
Difluoro[5-(Trifluoromethyl)pyridin-2-yl]acetic Acid
Structure : Pyridine ring substituted with a trifluoromethyl group at the 5-position and a difluoroacetic acid (-CF₂COOH) group at the 2-position (CAS: 1215583-64-4) .
Key Differences :
- Aromatic pyridine core vs. saturated oxolane.
- Increased fluorine content (-CF₃ and -CF₂COOH) enhances electron-withdrawing effects.
2-Fluoro-2-[5-(Trifluoromethyl)thiophen-2-yl]acetic Acid
Structure : Thiophene ring substituted with a trifluoromethyl group at the 5-position and a fluoroacetic acid (-CHFCOOH) group at the 2-position (CAS: 1866608-65-2) .
Key Differences :
- Thiophene core introduces sulfur-based electronic effects.
- Fluoro substitution at the acetic acid α-carbon alters steric and electronic properties.
Applications : Explored in materials science for sulfur-containing polymers and in medicinal chemistry as a bioisostere.
| Property | This compound | 2-Fluoro-2-[5-(Trifluoromethyl)thiophen-2-yl]acetic Acid |
|---|---|---|
| Core Structure | Oxolane | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronic Effects | Moderate | Strong (sulfur conjugation) |
Biological Activity
2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid is a compound of interest due to its unique trifluoromethyl group and oxolane structure, which may impart significant biological activities. This article reviews the current understanding of its biological properties, including antimicrobial activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests have shown that derivatives with trifluoromethyl groups exhibit significant effects against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA).
- Minimum Inhibitory Concentrations (MICs) : The MIC values for related compounds indicate strong antibacterial properties, with some derivatives showing activity as low as 0.25 µg/mL against MRSA .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | 0.25 - 64 |
| Fluoro-salicylanilide derivatives | MRSA | 0.031 - 0.062 |
Anti-inflammatory Potential
The anti-inflammatory properties of compounds containing the trifluoromethyl moiety have also been investigated. Studies suggest that these compounds can modulate inflammatory pathways, potentially through inhibition of transcription factors like NF-κB.
- Cell Viability and Cytotoxicity : Some derivatives demonstrated cytotoxic effects at concentrations above 20 µM, indicating a need for careful evaluation of their therapeutic window .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival.
- Receptor Interaction : It may interact with cellular receptors, altering signaling pathways related to inflammation and infection response.
- Biofilm Disruption : Some studies indicate that related compounds can effectively disrupt biofilms formed by resistant bacteria, enhancing their therapeutic potential .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated a series of trifluoromethyl-substituted compounds against MRSA. The findings indicated that certain derivatives exhibited superior antibacterial activity compared to conventional antibiotics like methicillin and vancomycin, suggesting a promising avenue for developing new treatments against multidrug-resistant infections .
Evaluation of Anti-inflammatory Effects
In another investigation focused on the anti-inflammatory properties of similar compounds, it was found that specific substitutions on the aromatic ring significantly affected the pro-/anti-inflammatory balance. This highlights the importance of structural modifications in enhancing biological activity .
Q & A
Q. How can the synthesis of 2-[5-(Trifluoromethyl)oxolan-2-yl]acetic acid be optimized to improve yield and purity?
Methodological Answer:
- Key Variables : Reaction temperature, solvent choice (e.g., acetic acid for cyclization ), and catalyst selection (e.g., sodium acetate for acid-mediated reactions ).
- Example Protocol :
- Use reflux conditions (110–120°C) with acetic acid to promote ring closure and ester hydrolysis .
- Purify via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the trifluoromethyl-oxolane intermediate.
- Monitor reaction progress with TLC or LC-MS to identify byproducts (e.g., unreacted starting materials).
- Yield Optimization : Pre-activate trifluoromethyl precursors to minimize side reactions (e.g., hydrolysis of the CF₃ group) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) :
- Infrared (IR) Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Q. What is the role of stereochemistry in the reactivity and biological activity of this compound?
Methodological Answer:
- Stereochemical Analysis :
- Computational Modeling :
- Perform molecular docking (e.g., AutoDock Vina) to predict enantiomer interactions with target proteins (e.g., cyclooxygenase-2) .
Q. What strategies enable regioselective functionalization of the oxolane ring in this compound?
Methodological Answer:
- Directed Functionalization :
- Protect the acetic acid group with tert-butyldimethylsilyl (TBS) chloride to direct electrophilic substitution to the oxolane ring .
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position adjacent to the CF₃ group .
- Example Reaction :
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Density Functional Theory (DFT) :
- Software Tools :
- Gaussian 16 for transition-state modeling; VMD for visualizing electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
